BB-78485
Overview
Description
BB-78485 is a potent small molecule inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC. This enzyme is crucial for the biosynthesis of lipid A, a major component of the outer membrane of Gram-negative bacteria. This compound exhibits significant antibacterial activity, making it a valuable compound for research in the development of selective antibacterial agents targeting Gram-negative bacteria .
Preparation Methods
The synthesis of BB-78485 involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, such as dimethyl sulfoxide (DMSO), and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
BB-78485 primarily undergoes reactions typical of sulfonamide and hydroxamic acid derivatives. These reactions include:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide or hydroxamic acid groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BB-78485 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of LpxC and the biosynthesis of lipid A in Gram-negative bacteria.
Biology: this compound is employed in studies investigating the role of lipid A in bacterial growth and virulence.
Medicine: The compound is explored for its potential as a selective antibacterial agent against Gram-negative bacterial infections.
Industry: This compound is used in the development of new antibacterial agents and in the study of bacterial resistance mechanisms .
Mechanism of Action
BB-78485 exerts its effects by inhibiting the enzyme LpxC, which is essential for the biosynthesis of lipid A in Gram-negative bacteria. The compound binds to the active site of LpxC, preventing the enzyme from catalyzing the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. This inhibition disrupts the synthesis of lipid A, leading to the accumulation of toxic intermediates and ultimately causing bacterial cell death .
Comparison with Similar Compounds
BB-78485 is part of a class of compounds known as LpxC inhibitors. Similar compounds include:
CHIR-090: Another potent LpxC inhibitor with a hydroxamic acid moiety.
L-161,240: An aryl-oxazoline derivative that inhibits LpxC.
PF-04753299: and : Methyl sulfone derivatives that inhibit LpxC.
This compound is unique in its structure and potency, with an IC50 value of 160 nM against LpxC. This makes it a valuable tool for studying the inhibition of LpxC and the development of selective antibacterial agents .
Properties
IUPAC Name |
(2R)-N-hydroxy-3-naphthalen-2-yl-2-(naphthalen-2-ylsulfonylamino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-23(24-27)22(14-16-9-10-17-5-1-3-7-19(17)13-16)25-30(28,29)21-12-11-18-6-2-4-8-20(18)15-21/h1-13,15,22,25,27H,14H2,(H,24,26)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOUXLMPQFMDRD-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NO)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)NO)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes BB-78485 a promising antibacterial target?
A1: this compound targets the enzyme LpxC (UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase), a key enzyme in the biosynthesis of lipid A. Lipid A is a crucial component of lipopolysaccharide (LPS), which anchors LPS into the outer membrane of Gram-negative bacteria. [] As LPS is essential for bacterial growth and virulence, inhibiting its biosynthesis is lethal to bacteria, making LpxC an attractive target for the development of new antibiotics. []
Q2: How does this compound interact with LpxC?
A2: this compound acts as a potent inhibitor of LpxC. Structural studies, such as the crystal structure of Escherichia coli LpxC in complex with this compound, provide insights into this interaction. [] These studies reveal that this compound likely binds to the active site of LpxC, interfering with its enzymatic activity. []
Q3: Has this compound demonstrated efficacy against any specific bacteria?
A3: Research indicates that this compound exhibits gram-negative selective activity. It shows promising results against bacteria like Escherichia coli, Serratia marcescens, Morganella morganii, Haemophilus influenzae, Moraxella catarrhalis, and Burkholderia cepacia. []
Q4: Is there a risk of bacteria developing resistance to this compound?
A4: While this compound shows potential, the emergence of bacterial resistance is a concern with any antibiotic. Studies have identified mutations in the fabZ or lpxC genes of Escherichia coli that confer decreased susceptibility to this compound, highlighting the need for strategies to mitigate resistance development. []
Q5: Are there any structural analogs of this compound being investigated?
A5: Research exploring structural analogs of this compound is ongoing. A study investigated Para-(benzoyl)-phenylalanine as a potential LpxC inhibitor, suggesting it could be a potent drug molecule against leptospirosis caused by the Gram-negative bacteria Leptospira interrogans. [] This highlights the potential of exploring structural modifications to enhance efficacy and target specificity.
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